molecular formula C24H39NO7 B609698 O4 CAS No. 71939-12-3

O4

Cat. No.: B609698
CAS No.: 71939-12-3
M. Wt: 453.6 g/mol
InChI Key: SZXCQLZUIGCMGE-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of tetraoxygen is challenging due to its transient nature. Most of the oxygen isolated commercially comes from air and the remainder from the electrolysis of water . The separation of oxygen from air begins with cooling and compressing the air until it liquefies. As liquid air warms, oxygen with its higher boiling point separates from nitrogen

Scientific Research Applications

Tetraoxygen has limited direct applications due to its instability. its study provides valuable insights into the behavior of oxygen allotropes and their interactions. For example, absorption bands of O4 are used in atmospheric optical absorption spectroscopy to achieve aerosol inversions . This helps in retrieving aerosol profiles, which are crucial for environmental monitoring and climate studies.

Mechanism of Action

The mechanism of action of tetraoxygen involves the association of O2 molecules with antiparallel spins to form transient O4 units . These units can interact with other molecules, potentially leading to oxidation or reduction reactions. the exact molecular targets and pathways involved in these interactions are not well-understood due to the transient nature of this compound.

Comparison with Similar Compounds

Tetraoxygen is unique among oxygen allotropes due to its four-atom structure. Similar compounds include dioxygen (O2), ozone (O3), and octaoxygen (O8). Dioxygen is the most stable and abundant form of oxygen, essential for respiration and combustion. Ozone, a three-atom molecule, is known for its role in the Earth’s stratosphere, protecting life from harmful ultraviolet radiation. Octaoxygen, a stable phase of solid oxygen, consists of eight oxygen atoms and is formed under high-pressure conditions .

Properties

CAS No.

71939-12-3

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

2,8-bis(2,4-dihydroxycyclohexyl)-7-hydroxy-1,2,4,4a,5a,6,7,8,9,9a,10,10a-dodecahydrophenoxazin-3-one

InChI

InChI=1S/C24H39NO7/c26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h11-21,23-30H,1-10H2

InChI Key

SZXCQLZUIGCMGE-UHFFFAOYSA-N

SMILES

O=C1C=C2NC3=C(C(C4=CC=C(O)C=C4O)=C(O)C=C3)OC2=CC1C5=CC=C(O)C=C5O

Canonical SMILES

C1CC(C(CC1O)O)C2CC3C(CC2O)OC4CC(=O)C(CC4N3)C5CCC(CC5O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O4;  O-4;  O 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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